molecular formula C55H79N13O14S2 B1678225 Neurokinin B CAS No. 86933-75-7

Neurokinin B

Cat. No. B1678225
CAS RN: 86933-75-7
M. Wt: 1210.4 g/mol
InChI Key: NHXYSAFTNPANFK-HDMCBQFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neurokinin B (NKB) belongs to the family of tachykinin peptides. It is implicated in a variety of human functions and pathways such as the secretion of gonadotropin-releasing hormone . Additionally, NKB is associated with pregnancy in females and maturation in young adults . Reproductive function is highly dependent on levels of both neurokinin B and also the G-protein coupled receptor ligand kisspeptin .


Synthesis Analysis

Neurokinin B is found in humans as a ten-peptide chain (decapeptide) attached to a terminal amide group. The peptide formula is H-Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 (DMHDFFVGLM-NH2) . Neurokinin B (NKB), is encoded by the TAC3 gene in humans and Tac2 in rodent species . Neurokinin B is expressed along with the peptides kisspeptin and dynorphin A in the neuronal cells of the arcuate nucleus . Five exon segments in the TAC3 gene encode for the NKB precursor known as preprotachykinin B. Preprotachykinin B is then proteolytically cleaved into the pro-peptide proneurokinin B .


Molecular Structure Analysis

Neurokinin A (NKA) and neurokinin B (NKB) are newly discovered mammalian neuropeptides, the chemical structures of which are closely related to tachykinin peptides . Both neurokinins have qualitatively the same pharmacological properties .


Chemical Reactions Analysis

Neurokinin B was reported to preferentially bind to the NK3 receptor, a Gq-coupled stimulatory GPCR . Neurokinin B previously attracted attention as a mediator for the hot flushes in postmenopausal women, who show ovarian .


Physical And Chemical Properties Analysis

Neurokinin B is a ten-residue peptide. It is an endogenous tachykinin agonist with preference for the NK-3 receptor . It is a potent bronchoconstrictor and may have a neuromodulatory role in the brain . Neurokinin B has a role in slow synaptic or non-synaptic communication .

Scientific Research Applications

Neurokinin B and Menopausal Hot Flushes

NKB has been directly linked to menopausal hot flushes, a common and distressing symptom experienced by postmenopausal women. Research demonstrates that administration of NKB can induce hot flushes in women, suggesting a significant role in the mechanisms underlying these symptoms. This finding paves the way for potential therapeutic targets focusing on NKB signaling pathways to alleviate hot flushes in menopausal women (Jayasena et al., 2015).

Reproductive Hormone Regulation

The role of NKB in the regulation of reproductive hormones has been extensively studied. It is found that NKB administration does not significantly alter gonadotrophin secretion in healthy men and women, indicating its subtle role in the complex regulation of human reproduction. These findings contribute to our understanding of NKB's physiological actions within the reproductive system and its potential implications in reproductive disorders (Jayasena et al., 2013).

Neurokinin B and PCOS

Polycystic ovarian syndrome (PCOS), a prevalent endocrine disorder, has been linked with altered expression of NKB. Studies show dysregulation of NKB and its receptor in the granulosa cells of PCOS patients, suggesting its involvement in the abnormal follicle development and ovulation patterns characteristic of this condition. This insight into NKB's role in PCOS could lead to novel diagnostic and therapeutic strategies (Blasco et al., 2018).

Interaction with Kisspeptin in Estrogen Feedback

The interplay between NKB and kisspeptin significantly influences estrogen-regulated LH secretion. Research indicates that NKB signaling is crucial in mediating estrogenic feedback on LH secretion, both positive and negative, showcasing the intricate balance between these neuropeptides in regulating reproductive function (Skorupskaite et al., 2016).

Neurokinin B in Neuroendocrine Regulation

The significance of NKB extends into neuroendocrine regulation, where it plays a role in modulating GnRH pulse generation. Studies indicate that NKB and dynorphin, while influencing GnRH pulse frequency, are not indispensable for GnRH pulse generation, highlighting the complexity of neuroendocrine control mechanisms (Lippincott et al., 2019).

Safety And Hazards

In case of skin contact with Neurokinin B, wash with plenty of water. Call a doctor, if you feel unwell . If swallowed, rinse mouth. Call a doctor, if you feel unwell . In case of contact with eyes, wash with plenty of water. Call a doctor, if you feel unwell .

Future Directions

Beyond KP’s function in the hypothalamus, it is also expressed in the placenta, liver, pancreas, adipose tissue, bone, and limbic regions, giving rise to several avenues of research for use in the diagnosis and treatment of pregnancy, metabolic, liver, bone, and behavioral disorders . The role played by NKB in stimulating the hypothalamic thermoregulatory center to mediate menopausal hot flashes has led to the development of medications that antagonize its action as a novel nonsteroidal therapeutic agent for this indication . Furthermore, the ability of NKB antagonism to partially suppress (but not abolish) the reproductive endocrine axis has supported its potential use for the treatment of various reproductive disorders including polycystic ovary syndrome, uterine fibroids, and endometriosis .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H79N13O14S2/c1-30(2)21-38(50(77)62-36(47(57)74)17-19-83-5)61-43(69)28-59-55(82)46(31(3)4)68-54(81)40(23-33-15-11-8-12-16-33)65-51(78)39(22-32-13-9-7-10-14-32)64-53(80)42(26-45(72)73)67-52(79)41(24-34-27-58-29-60-34)66-49(76)37(18-20-84-6)63-48(75)35(56)25-44(70)71/h7-16,27,29-31,35-42,46H,17-26,28,56H2,1-6H3,(H2,57,74)(H,58,60)(H,59,82)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,78)(H,66,76)(H,67,79)(H,68,81)(H,70,71)(H,72,73)/t35-,36-,37-,38-,39-,40-,41-,42-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXYSAFTNPANFK-HDMCBQFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H79N13O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040890
Record name Neurokinin beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neurokinin B

CAS RN

86933-75-7
Record name Neurokinin beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neurokinin B
Reactant of Route 2
Reactant of Route 2
Neurokinin B
Reactant of Route 3
Reactant of Route 3
Neurokinin B
Reactant of Route 4
Reactant of Route 4
Neurokinin B
Reactant of Route 5
Reactant of Route 5
Neurokinin B
Reactant of Route 6
Reactant of Route 6
Neurokinin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.